5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide
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Overview
Description
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring, followed by the introduction of the sulfonamide group and the phenylpiperazine moiety. Common synthetic routes include:
Thiophene Ring Formation: The thiophene ring can be synthesized through the cyclization of 1,4-diketones with sulfur sources under acidic conditions.
Sulfonamide Introduction: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Phenylpiperazine Attachment: The final step involves the nucleophilic substitution of the sulfonamide derivative with 1-(2-chloroethyl)-4-phenylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: This compound has potential as a lead molecule for the development of drugs targeting neurological disorders due to its structural similarity to known acetylcholinesterase inhibitors.
Biological Studies: It is used in studies investigating the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This mechanism is similar to that of other acetylcholinesterase inhibitors used in the treatment of Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a phenylpiperazine moiety, known for its acetylcholinesterase inhibitory activity.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit a wide range of biological activities, including antiviral and anticancer properties.
Uniqueness
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide is unique due to its combination of a thiophene ring, sulfonamide group, and phenylpiperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-methyl-N-[2-(4-phenylpiperazin-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S2/c1-15-7-8-17(23-15)24(21,22)18-9-10-19-11-13-20(14-12-19)16-5-3-2-4-6-16/h2-8,18H,9-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCNFXMZJRFSNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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